molecular formula C24H20ClN3O2S B5172558 2-chloro-N-{[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide

2-chloro-N-{[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide

Cat. No.: B5172558
M. Wt: 450.0 g/mol
InChI Key: AHMXBYLSKVFQHW-UHFFFAOYSA-N
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Description

2-chloro-N-{[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a chlorinated phenyl group and a benzoxazole moiety, making it a unique molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide typically involves multiple steps, starting with the preparation of the benzoxazole moiety. This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions. The resulting benzoxazole is then subjected to further functionalization to introduce the dimethyl and methylphenyl groups.

The final step involves the coupling of the functionalized benzoxazole with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the implementation of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran under an inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile, often with the addition of a base to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can yield amines or alcohols. Substitution reactions can produce a variety of new compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.

Mechanism of Action

The mechanism of action of 2-chloro-N-{[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide: A compound with a similar chlorinated structure but different functional groups and applications.

    2-chloro-1,3-dimethylimidazolinium chloride: Another chlorinated compound used in organic synthesis, particularly as an activating agent.

Uniqueness

What sets 2-chloro-N-{[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-chloro-N-[[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O2S/c1-13-8-9-16(23-26-20-10-14(2)15(3)11-21(20)30-23)12-19(13)27-24(31)28-22(29)17-6-4-5-7-18(17)25/h4-12H,1-3H3,(H2,27,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMXBYLSKVFQHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=C(C(=C3)C)C)NC(=S)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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